24-Ethylcholest-4-en-3-one
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Overview
Description
24-Ethylcholest-4-en-3-one is a natural product found in Geodia cydonium, Neolitsea aciculata, and other organisms with data available.
Scientific Research Applications
Paleoclimatic Indicators
The carbon isotopic analyses of 24-ethylcholest-5-en-3β-ol in marine sediments can be used as indicators of past climatic conditions. For instance, studies on sediment cores from the Japan Sea revealed that the carbon isotopic composition of this compound varied over the past 30,000 years, reflecting different sources during the last glacial period and post-glacial period, likely indicating changes in marine algae and terrestrial plant contributions (Matsumoto, Yamada, & Ishiwatari, 2001).
Marine Sponge Biochemistry
24-Ethylcholest-4-en-3-one derivatives have been identified in marine sponges, contributing to the understanding of marine biochemistry and natural product chemistry. For example, the isolation and synthesis of 6-hydroximino 4-en-3-one steroids from Cinachyrella spp. sponges have been documented, expanding knowledge in this area (Rodríguez et al., 1997).
Sterol Composition in Plants and Algae
Research into the sterol composition of plants and algae has identified 24-ethylcholest-4-en-3-one as a significant component. For example, a study on the sterol composition in the family Chenopodiaceae found that 24α-ethylsterols, including 24-ethylcholest-4-en-3-one, were predominant in several species (Salt & Adler, 1985).
Fossil Steroids
In paleontological research, 24-ethylcholest-4-en-3-one derivatives have been identified in fossil records. For instance, two 3β-carboxy-24-ethylcholestanes have been isolated from carbonated sediment, providing insights into ancient biological processes (Dany et al., 1990).
Antarctic Lake Sediment Research
Studies on Antarctic lake sediments have found high abundances of algal 24-ethylcholesterol (a derivative of 24-ethylcholest-4-en-3-one), indicating the presence of blue-green and green algae in these environments. This discovery is significant for understanding the ecological and geological history of Antarctica (Matsumoto, Torii, & Hanya, 1982).
Cellular Transport in Plants
Research on the transport of sterols in plants, particularly in leek seedlings, has noted the significant presence of (24R)-24-ethylcholest-5-en-3beta-ol, a derivative of 24-ethylcholest-4-en-3-one. This research contributes to the understanding of intracellular sterol transport in plants (Moreau et al., 1998).
properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
RUVUHIUYGJBLGI-DOUXTHCPSA-N |
Isomeric SMILES |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
synonyms |
24-ECEO 24-ethyl-4-cholesten-3-one 24-ethylcholest-4-en-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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